molecular formula C8H5ClFN B13663037 4-Chloro-5-fluoro-2-methylbenzonitrile

4-Chloro-5-fluoro-2-methylbenzonitrile

Cat. No.: B13663037
M. Wt: 169.58 g/mol
InChI Key: LEHQIKOTFAACPS-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-fluoro-5-methylbenzonitrile with appropriate reagents under controlled conditions . Another method includes the use of 2-bromo-5-fluorotoluene as a starting material, which undergoes a reaction with copper(I) cyanide in N,N-dimethylformamide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process avoids the use of toxic and hazardous reagents, making it commercially viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-2-methylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

  • 4-Fluoro-2-methylbenzonitrile
  • 4-Chloro-2-fluoro-5-methylbenzonitrile
  • 2-Bromo-5-fluorotoluene

Comparison: 4-Chloro-5-fluoro-2-methylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3

InChI Key

LEHQIKOTFAACPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)Cl

Origin of Product

United States

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